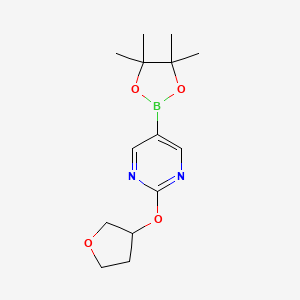
2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a tetrahydrofuran-3-yl group and a dioxaborolan-2-yl group
准备方法
The synthesis of 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative.
Introduction of the Tetrahydrofuran-3-yl Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with tetrahydrofuran-3-ol under basic conditions.
Attachment of the Dioxaborolan-2-yl Group: The final step involves the formation of a boronate ester by reacting the pyrimidine derivative with bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone under acidic conditions.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using hydrogenation catalysts.
Substitution: The dioxaborolan-2-yl group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of probes for biological imaging and as a precursor for bioactive molecules.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
作用机制
The mechanism of action of 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine depends on its specific application. In the context of cross-coupling reactions, the dioxaborolan-2-yl group acts as a boronate ester, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. The tetrahydrofuran-3-yl group can enhance the solubility and stability of the compound, making it more effective in various reactions.
相似化合物的比较
Similar compounds to 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine include:
2-(Tetrahydrofuran-3-yl)oxy-5-bromopyrimidine: This compound features a bromine atom instead of the dioxaborolan-2-yl group, making it suitable for different types of cross-coupling reactions.
2-(Tetrahydrofuran-3-yl)oxy-5-(trifluoromethyl)pyrimidine: The trifluoromethyl group imparts different electronic properties, affecting the reactivity and applications of the compound.
2-(Tetrahydrofuran-3-yl)oxy-5-(methyl)pyrimidine: This simpler derivative lacks the boronate ester functionality, limiting its use in cross-coupling reactions but making it easier to synthesize.
The uniqueness of this compound lies in its combination of functional groups, which allows for versatile applications in various fields of research and industry.
生物活性
The compound 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound includes a pyrimidine core substituted with a tetrahydrofuran moiety and a dioxaborolane group. The molecular formula is C16H22BFO4 with a molecular weight of 308.16 g/mol.
Pharmacological Activity
Recent studies have highlighted various biological activities associated with pyrimidine derivatives, including anti-cancer and anti-infective properties. The specific compound under review has shown promising results in several areas:
Anticancer Activity
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound exhibited potent inhibitory effects on cell proliferation in cancer cell lines. For instance, it showed an IC50 value of 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating strong cytotoxicity while sparing non-cancerous MCF10A cells by a factor of nearly 20 .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. Notably, it increased caspase 9 levels significantly compared to standard treatments like Staurosporine .
- Metastasis Inhibition : In vivo studies using BALB/c nude mice models revealed that the compound inhibited lung metastasis more effectively than known agents such as TAE226 .
Antiviral Activity
The compound has also been evaluated for antiviral properties:
- Influenza Virus Reduction : In a mouse model infected with the influenza A virus, administration of the compound led to a significant reduction in viral load and improved survival rates .
- Safety Profile : Toxicity studies indicated no acute toxicity at doses up to 2000 mg/kg in Kunming mice, suggesting a favorable safety profile .
Case Studies
Several case studies have been documented regarding the biological activity of pyrimidine derivatives:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that a related pyrimidine derivative demonstrated selective toxicity towards cancer cells while minimizing effects on normal cells . This highlights the potential for developing targeted therapies based on structural modifications.
- Antiviral Efficacy Assessment : Another study focused on the antiviral efficacy of pyrimidine derivatives against various strains of influenza virus, confirming that modifications similar to those found in our compound could enhance antiviral activity while maintaining safety .
Summary of Biological Activities
属性
CAS 编号 |
1353877-86-7 |
|---|---|
分子式 |
C14H21BN2O4 |
分子量 |
292.14 g/mol |
IUPAC 名称 |
2-(oxolan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C14H21BN2O4/c1-13(2)14(3,4)21-15(20-13)10-7-16-12(17-8-10)19-11-5-6-18-9-11/h7-8,11H,5-6,9H2,1-4H3 |
InChI 键 |
PVBBVEXOZBDZTA-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3CCOC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















